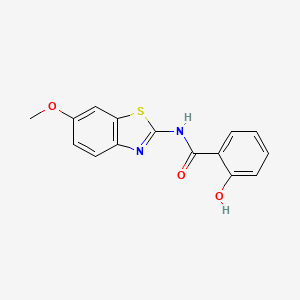
2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Meclofenoxate or Centrophenoxine and is a derivative of dimethylaminoethanol (DMAE). Meclofenoxate has been studied extensively for its effects on cognitive function, memory, and neuroprotection.
Mecanismo De Acción
The exact mechanism of action of Meclofenoxate is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, memory, and learning. Meclofenoxate also has antioxidant properties and can protect the brain from oxidative damage.
Biochemical and Physiological Effects:
Meclofenoxate has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function, memory, and learning ability. It also enhances brain metabolism and blood flow, which can improve brain function and protect the brain from damage. Meclofenoxate has been shown to have antioxidant properties and can protect the brain from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meclofenoxate has several advantages for lab experiments. It is a relatively safe compound with few side effects. It is also readily available and easy to synthesize. However, Meclofenoxate has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently. It is also difficult to administer in precise doses.
Direcciones Futuras
There are several future directions for the study of Meclofenoxate. One area of research is the potential use of Meclofenoxate in the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the potential use of Meclofenoxate as a neuroprotective agent. Further studies are needed to fully understand the mechanism of action of Meclofenoxate and its potential applications in various fields.
Conclusion:
In conclusion, Meclofenoxate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied extensively for its effects on cognitive function, memory, and neuroprotection. Meclofenoxate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Meclofenoxate, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
Meclofenoxate can be synthesized by reacting 6-methoxy-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield Meclofenoxate.
Aplicaciones Científicas De Investigación
Meclofenoxate has been studied extensively for its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and dementia. It has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. Meclofenoxate has also been studied for its neuroprotective effects and its ability to enhance brain metabolism and blood flow.
Propiedades
IUPAC Name |
2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-9-6-7-11-13(8-9)21-15(16-11)17-14(19)10-4-2-3-5-12(10)18/h2-8,18H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJVNVLBXIDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
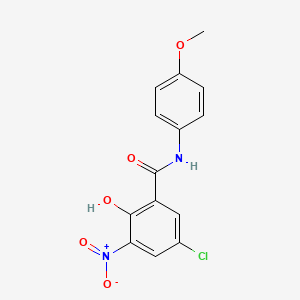
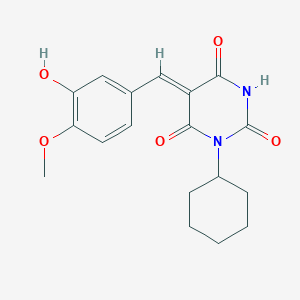
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
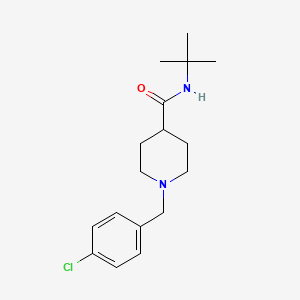
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
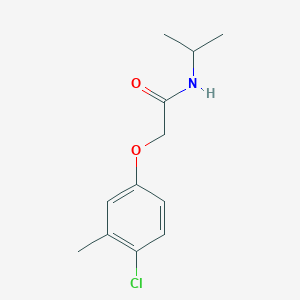
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
